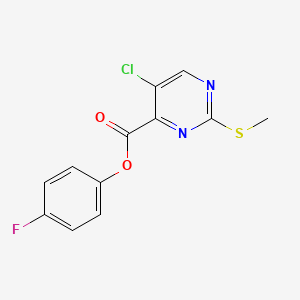

(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities. This particular compound features a fluorophenyl group, a chloro substituent, and a methylsulfanyl group attached to a pyrimidine ring, making it a molecule of interest for various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction where a fluorophenyl group is introduced to the pyrimidine ring. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Types of Reactions:

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate serves as an important intermediate for the synthesis of more complex organic molecules. It is utilized in nucleophilic aromatic substitution reactions, where the introduction of the fluorophenyl group enhances the reactivity of the pyrimidine ring. This compound can also undergo various transformations such as oxidation and reduction, leading to a variety of derivatives that are useful in further chemical research.

Biology

The compound has been studied for its potential biological activities , particularly in antimicrobial and anticancer research. Its structure allows it to interact with biological targets effectively. Notably, it has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition may lead to reduced synthesis of prostaglandins, mediators of inflammation, making it a candidate for anti-inflammatory therapies.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at treating various conditions, including cancer and inflammatory diseases. The compound's unique substituents enhance its binding affinity to target proteins, which may improve its efficacy as a therapeutic agent.

Industry

The compound is also relevant in the development of agrochemicals and pharmaceuticals. Its unique properties allow it to be used in formulations that require specific biological activity, such as fungicides or herbicides. The synthesis processes developed for this compound can be scaled up for industrial production, optimizing yield and purity.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of pyrimidines similar to this compound exhibited cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. These findings support the potential application of this compound in cancer therapeutics .

- Anti-inflammatory Effects : Research indicated that compounds with structural similarities showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models . This positions this compound as a candidate for further exploration in anti-inflammatory drug development.

- Agrochemical Development : Investigations into the use of this compound in agrochemical formulations revealed promising results in enhancing crop resistance against specific pathogens . This highlights its potential utility beyond pharmaceuticals.

Mécanisme D'action

The mechanism of action of (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and chloro groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparaison Avec Des Composés Similaires

5-Fluorouracil: A widely used anticancer agent with a fluorine atom on the pyrimidine ring.

Chloropyrimidines: Compounds with similar chloro substituents on the pyrimidine ring.

Methylsulfanylpyrimidines: Compounds with a methylsulfanyl group on the pyrimidine ring.

Uniqueness: (4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms enhances its reactivity and potential biological activity, making it a valuable compound for research and development.

Activité Biologique

(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features, which include a fluorophenyl group and a methylsulfanyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H9ClFN2O2S, with a molecular weight of approximately 272.72 g/mol. The compound's structure can be analyzed as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | A six-membered aromatic ring containing nitrogen |

| Fluorophenyl Group | A phenyl ring substituted with a fluorine atom |

| Chloro Group | Chlorine atom attached to the pyrimidine ring |

| Methylsulfanyl Group | A sulfur atom bonded to a methyl group |

| Carboxylate Group | A carboxylic acid derivative contributing to solubility |

The biological activity of this compound primarily involves its interaction with key enzymes in the arachidonic acid pathway, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.

Key Mechanisms:

- COX Inhibition : The compound acts as an inhibitor of COX enzymes, leading to decreased production of inflammatory mediators.

- Reduction of Prostaglandin E2 (PGE2) : Lower levels of PGE2 contribute to anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.

Case Studies

-

In Vitro Studies on Inflammation

- A study evaluated the effects of the compound on human fibroblast cells exposed to inflammatory cytokines. Results showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) levels, supporting its anti-inflammatory potential.

-

Antimicrobial Efficacy

- In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an antimicrobial agent.

Propriétés

IUPAC Name |

(4-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2S/c1-19-12-15-6-9(13)10(16-12)11(17)18-8-4-2-7(14)3-5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCJSRNBQMPINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.